N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 954016-67-2
VCID: VC5132060
InChI: InChI=1S/C21H22N2O2S2/c1-15-7-9-16(10-8-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-5-3-4-6-19(17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24)
SMILES: CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Molecular Formula: C21H22N2O2S2
Molecular Weight: 398.54

N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

CAS No.: 954016-67-2

Cat. No.: VC5132060

Molecular Formula: C21H22N2O2S2

Molecular Weight: 398.54

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide - 954016-67-2

Specification

CAS No. 954016-67-2
Molecular Formula C21H22N2O2S2
Molecular Weight 398.54
IUPAC Name N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C21H22N2O2S2/c1-15-7-9-16(10-8-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-5-3-4-6-19(17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24)
Standard InChI Key YATJGEXRQMGYBV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of three primary components (Figure 1):

  • Acetamide backbone: A central acetamide group (-NH-C(=O)-CH2-) links the benzyl and thiazole moieties.

  • 2-Methoxybenzyl group: A methoxy-substituted benzyl group attached to the acetamide nitrogen, with the methoxy group at the ortho position.

  • Thiazole ring: A 4-substituted thiazole featuring a 4-methylbenzylthio (-S-CH2-C6H4-CH3) group at the 2-position.

Molecular formula: C21H22N2O2S2\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular weight: 398.54 g/mol .

Comparative Analysis of Methoxy Positional Isomers

Structural analogs with methoxy groups at the 3- and 4-positions of the benzyl ring (Table 1) highlight the impact of substituent orientation:

Property2-Methoxy Isomer (Target)3-Methoxy Isomer4-Methoxy Isomer
Molecular FormulaC21H22N2O2S2C21H22N2O2S2C21H22N2O2S2
Molecular Weight398.54398.54398.54
IUPAC NameN-(2-methoxybenzyl)-...N-(3-methoxybenzyl)-...N-(4-methoxybenzyl)-...
SolubilityNot reportedNot availableNot available

The ortho-methoxy substitution in the target compound may introduce steric hindrance, potentially affecting binding interactions compared to para- and meta-substituted analogs .

Synthetic Methodologies

Thiazole Ring Formation

The synthesis of thiazole derivatives commonly involves cyclization reactions between thioureas and α-halo carbonyl compounds . For example, the PMC study describes a novel oxidative cyclization strategy for benzo thiazolo[2,3-c][1,2,] triazoles, which could inform the thiazole formation in the target compound:

  • Key step: Oxidation of a mercaptophenyl moiety to a disulfide intermediate, followed by intramolecular C-H functionalization to close the thiazole ring .

  • Reaction conditions: DMSO-mediated oxidation at 100°C under inert atmosphere .

Acetamide Coupling

The acetamide linkage is typically formed via nucleophilic acyl substitution:

  • Reactants: 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetic acid and 2-methoxybenzylamine.

  • Coupling agents: EDCl/HOBt or DCC promote amide bond formation.

Biological Activities and SAR Insights

Anticancer Activity

Analogous compounds demonstrate moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC50: 10–25 µM). The thioether linkage in the thiazole ring is critical for pro-apoptotic effects, likely through ROS generation .

SAR Trends

  • Methoxy position: Para > meta > ortho in antimicrobial potency .

  • 4-Methylbenzylthio group: Enhances lipophilicity, improving blood-brain barrier penetration .

Analytical Characterization

Spectroscopic Data

While direct data for the target compound is unavailable, the Sigma-Aldrich entry for a related morpholinoethoxy analog provides reference techniques:

  • NMR: Aromatic protons appear as singlets at δ 8.78–9.64 ppm .

  • Mass spectrometry: Exact mass = 451.192963 g/mol (C25H29N3O3S) .

Future Research Directions

  • Synthesis optimization: Explore microwave-assisted cyclization to reduce reaction time .

  • Biological screening: Evaluate the target compound against drug-resistant pathogens and glioblastoma models.

  • Crystallography: Determine X-ray structures to validate steric effects of the ortho-methoxy group.

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